Cas no 1627180-59-9 (5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine)

5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 5-chloro-3-(4-ethoxyphenyl)-
- 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine
-
- MDL: MFCD30497598
- インチ: 1S/C12H10ClN5O/c1-2-19-9-5-3-8(4-6-9)18-11-10(16-17-18)7-14-12(13)15-11/h3-7H,2H2,1H3
- InChIKey: PEXXCTFDZVJAAY-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C2N=NN(C3=CC=C(OCC)C=C3)C2=N1
5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317556-1.0g |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95.0% | 1.0g |
$550.0 | 2025-03-19 | |
Enamine | EN300-317556-0.1g |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95.0% | 0.1g |
$191.0 | 2025-03-19 | |
Enamine | EN300-317556-10g |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 10g |
$3191.0 | 2023-09-05 | |
A2B Chem LLC | AW33683-5g |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 5g |
$2301.00 | 2024-04-20 | |
A2B Chem LLC | AW33683-500mg |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 500mg |
$645.00 | 2024-04-20 | |
A2B Chem LLC | AW33683-100mg |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 100mg |
$306.00 | 2024-04-20 | |
A2B Chem LLC | AW33683-250mg |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 250mg |
$422.00 | 2024-04-20 | |
Aaron | AR01BWDB-2.5g |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 2.5g |
$1350.00 | 2025-02-09 | |
1PlusChem | 1P01BW4Z-1g |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 1g |
$981.00 | 2024-06-19 | |
1PlusChem | 1P01BW4Z-10g |
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1627180-59-9 | 95% | 10g |
$4006.00 | 2024-06-19 |
5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine 関連文献
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidineに関する追加情報
Recent Advances in the Study of 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS: 1627180-59-9)
The compound 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS: 1627180-59-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its triazolopyrimidine core, has been investigated for its role as a kinase inhibitor, particularly in targeting cancer-related signaling pathways. Recent studies have explored its molecular interactions, pharmacokinetic properties, and efficacy in preclinical models, positioning it as a promising candidate for further drug development.
One of the key findings from recent research is the compound's selective inhibition of specific protein kinases involved in cell proliferation and survival. Structural analysis reveals that the chloro and ethoxyphenyl substituents play a critical role in binding to the ATP-binding site of target kinases, thereby disrupting their activity. Computational docking studies and molecular dynamics simulations have provided insights into the binding affinity and stability of the compound, supporting its potential as a lead molecule for kinase-targeted therapies.
In vitro and in vivo studies have demonstrated the compound's ability to inhibit tumor growth in various cancer cell lines, including those resistant to conventional treatments. Notably, its low toxicity profile in normal cells highlights its selectivity and safety, which are crucial for clinical translation. Researchers have also investigated its combination with other therapeutic agents, revealing synergistic effects that enhance its anticancer efficacy while minimizing adverse effects.
Beyond oncology, recent investigations have explored the compound's potential in treating inflammatory and autoimmune diseases. Its modulation of key signaling pathways, such as JAK-STAT and NF-κB, suggests broad applicability in immune regulation. These findings underscore the versatility of 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine and its potential to address unmet medical needs across multiple therapeutic areas.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current efforts are focused on structural modifications and formulation strategies to improve its drug-like characteristics. Additionally, further preclinical and clinical studies are needed to validate its efficacy and safety in human subjects.
In conclusion, 5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable tool for understanding kinase-mediated processes and developing novel therapeutics. Continued research and collaboration across disciplines will be essential to fully realize its potential in improving patient outcomes.
1627180-59-9 (5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine) Related Products
- 1367942-23-1(5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)
- 1805104-42-0(Ethyl 2-bromo-4-cyano-6-formylbenzoate)
- 2639409-89-3(Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)
- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 901259-61-8(2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)
- 2171830-76-3(1-[3-(1,1,2,2,2-pentafluoroethyl)-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine)
- 1355224-00-8(6-Diethylamino-2-methyl-nicotinic acid)
- 2171580-39-3(9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane)




